5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Catalog No.
S2924020
CAS No.
380549-69-9
M.F
C13H8BrN3OS2
M. Wt
366.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOP...

CAS Number

380549-69-9

Product Name

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

IUPAC Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.25

InChI

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18)

InChI Key

ZJNFOQABHVJICF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br

Solubility

not available

5-Bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is an organic compound with the molecular formula C13H8BrN3OS2. This compound features a bromine atom and a complex structure that includes a thiophene ring, a thiazole moiety, and a pyridine group. The presence of these functional groups contributes to its potential biological activity and chemical reactivity. The compound is classified under carboxamides, which are known for their diverse applications in medicinal chemistry and material science.

Involving 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the bromine atom. The bromine can serve as a leaving group in reactions aimed at synthesizing derivatives with varied substituents on the thiophene or thiazole rings. Furthermore, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

5-Bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has shown promising biological activities in various studies. It is reported to exhibit antitumor properties by inhibiting specific kinases involved in cell proliferation, making it a candidate for cancer treatment. Additionally, its interactions with various biological targets suggest potential antimicrobial and anti-inflammatory effects, although further research is necessary to fully elucidate these activities.

The synthesis of 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be achieved through several methods:

  • Bromination: The initial step involves brominating thiophene derivatives to introduce the bromine atom.
  • Formation of Thiazole: A thiazole ring can be synthesized via cyclization reactions involving α-bromo ketones and thioamide derivatives.
  • Amidation: The final step involves coupling the thiazole derivative with pyridine and converting it into the carboxamide form through reaction with appropriate amines or amides.

Each of these steps requires careful control of reaction conditions to maximize yield and purity.

The applications of 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are diverse:

  • Pharmaceuticals: Its potential as an anticancer agent makes it significant in drug development.
  • Agriculture: Compounds with similar structures are often explored for use as pesticides or herbicides.
  • Material Science: The unique electronic properties of thiophene derivatives can be exploited in organic electronics and photovoltaic devices.

Interaction studies of 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide reveal its binding affinity to various protein targets. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and thermodynamics. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in therapeutic settings.

Several compounds share structural similarities with 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylContains an oxadiazole instead of thiazoleExhibits different biological activity profiles
4-Bromo-N-(4-(dimethylphenyl)-1,3-thiazol-2-yl)benzamideSimilar thiazole structurePotentially different pharmacokinetics
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesPyrimidine instead of thiopheneTargeted towards different kinases

The uniqueness of 5-bromo-N-[4-(pyridin-2-y)-1,3-thiazol-2-y]thiophene-2-carboxamide lies in its specific combination of a brominated thiophene structure with a thiazole and pyridine moiety, which may provide distinct biological activities compared to other similar compounds.

XLogP3

3.8

Dates

Modify: 2023-08-17

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